molecular formula C11H16ClNO2 B1376610 Benzyl 3-aminobutanoate hydrochloride CAS No. 1423029-31-5

Benzyl 3-aminobutanoate hydrochloride

Cat. No.: B1376610
CAS No.: 1423029-31-5
M. Wt: 229.7 g/mol
InChI Key: FFGHYYGPFHLTRD-UHFFFAOYSA-N
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Description

Benzyl 3-aminobutanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 . It is used in scientific research and development .


Synthesis Analysis

The synthesis of benzyl amines, such as this compound, can be achieved through palladium-catalyzed carbonylative aminohomologation of aryl halides . This reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a 3-aminobutanoate . The InChI code for this compound is 1S/C11H15NO2.ClH/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H .


Chemical Reactions Analysis

Amines, such as this compound, can undergo various reactions. The most general reactions of amines include alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves the nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 193.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 and a complexity of 176 .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis Benzyl 3-aminobutanoate hydrochloride has been extensively used in chemical synthesis. For instance, Estermann and Seebach (1988) demonstrated its application in the diastereoselective alkylation of 3-aminobutanoic acid, showing its role in producing enantiomerically pure compounds (Estermann & Seebach, 1988). Similarly, Seebach and Estermann (1987) explored its use in the α-alkylation of β-aminobutanoates, further highlighting its significance in synthesizing enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987).

  • Green Chemistry and Environmental Impact The use of this compound in greener chemical processes has been a topic of interest. Weiss, Brinkmann, and Gröger (2010) developed an environmentally friendly process for synthesizing (S)-3-aminobutanoic acid, utilizing this compound as a key intermediate. This process emphasized minimal use of organic solvents and high enantiomeric excess (Weiss, Brinkmann, & Gröger, 2010).

  • Pharmacological Studies and Drug Synthesis The compound has also been involved in pharmacological research. For instance, studies by Witczuk, Khaunina, and Kupryszewski (1980) on 3-(p-chlorophenyl)-4-aminobutanoic acid, a derivative of this compound, revealed its pharmacological properties and potential for drug development (Witczuk, Khaunina, & Kupryszewski, 1980).

  • Biological and Enzymatic Studies Additionally, the influence of this compound on enzymatic processes has been researched. García-Urdiales et al. (2009) investigated its role in the resolution of chiral acyl donors by Candida antarctica lipase B, demonstrating its impact on enantioselectivity in biochemical processes (García-Urdiales et al., 2009).

  • Development of New Chemical Entities The synthesis of novel chemical entities using this compound has been explored by researchers. Vasil'eva et al. (2016) synthesized and analyzed the structure of a series of 3,4-disubstituted aminobutanoic acids, highlighting the versatility of this compound in creating pharmacologically active substances (Vasil'eva et al., 2016).

Safety and Hazards

In case of inhalation, it is advised to move the victim to fresh air and seek medical attention if symptoms persist . If it comes into contact with the skin, it should be washed off immediately with plenty of water for at least 15 minutes . If irritation persists, medical attention should be sought .

Mechanism of Action

Mode of Action

These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

. These reactions can have downstream effects on various biochemical pathways.

Properties

IUPAC Name

benzyl 3-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGHYYGPFHLTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-31-5
Record name Butanoic acid, 3-amino-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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